molecular formula C11H16O4 B12298951 Ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate

Ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate

Cat. No.: B12298951
M. Wt: 212.24 g/mol
InChI Key: VCGUISXPKVABSO-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes both an acetyl group and a methyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method involves the reaction of 2-acetyl-5-methyl-3-oxohex-4-enoic acid with ethanol under reflux conditions, using sulfuric acid as a catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where the carboxylic acid and ethanol are continuously fed, and the ester product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the acetyl group.

Major Products Formed

    Oxidation: 2-acetyl-5-methyl-3-oxohex-4-enoic acid.

    Reduction: Ethyl 2-hydroxy-5-methyl-3-oxohex-4-enoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The acetyl group can also be involved in acetylation reactions, modifying proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.

    Ethyl propionate: Used in the food industry for its pineapple-like aroma.

Uniqueness

Ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

ethyl 2-acetyl-5-methyl-3-oxohex-4-enoate

InChI

InChI=1S/C11H16O4/c1-5-15-11(14)10(8(4)12)9(13)6-7(2)3/h6,10H,5H2,1-4H3

InChI Key

VCGUISXPKVABSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C=C(C)C

Origin of Product

United States

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